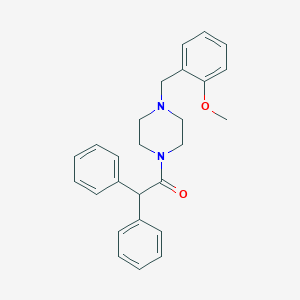
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide, also known as BPAP, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to have positive effects on cognitive function, memory, and mood.
作用机制
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a selective norepinephrine reuptake enhancer. This results in increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for memory and learning.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide in lab experiments is that it is a non-amphetamine stimulant, which means that it does not have the same potential for abuse and addiction as other stimulants. However, one of the limitations of using this compound in lab experiments is that it is a synthetic compound, which means that it may not have the same effects as naturally occurring compounds.
未来方向
There are a number of future directions for research on N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide. One area of interest is in the development of this compound-based drugs for the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in the potential use of this compound as a performance-enhancing drug. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion:
In conclusion, this compound is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. This compound has been shown to have positive effects on cognitive function, memory, and mood, and it has the potential to be used in the development of drugs for the treatment of cognitive disorders. Further research is needed to fully understand the effects of this compound and its potential applications.
合成方法
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(piperidin-1-yl)propan-1-ol with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline powder.
科学研究应用
N-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to enhance cognitive function and memory in animal models, and it is believed that these effects may translate to humans.
属性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H20N2O3/c18-15(6-9-17-7-2-1-3-8-17)16-12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2,(H,16,18) |
InChI 键 |
YXYXXQZEXMWODF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
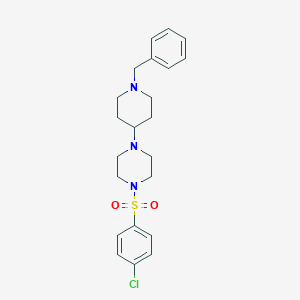
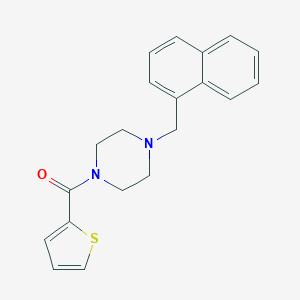
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
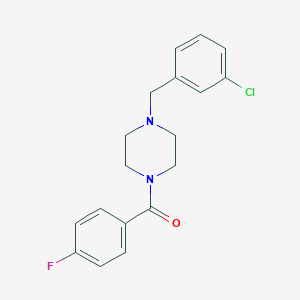
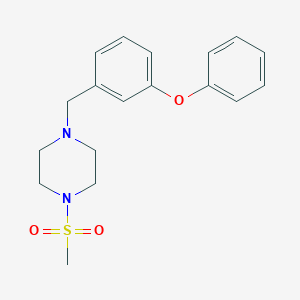
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

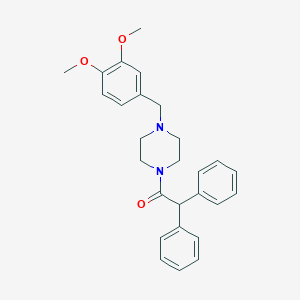

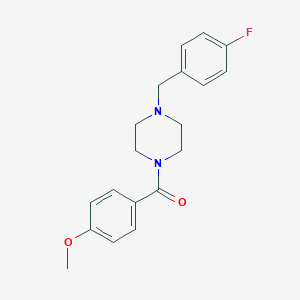
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
